molecular formula C11H8BrNO2 B13706399 3-(3-bromophenyl)-1H-pyrrole-2-carboxylic acid

3-(3-bromophenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B13706399
M. Wt: 266.09 g/mol
InChI Key: XQXMJXKBWCBUNY-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1H-pyrrole-2-carboxylic acid (CAS 1486400-55-8) is a high-purity brominated pyrrole carboxylic acid building block designed for research and development, with a molecular formula of C 11 H 8 BrNO 2 and a molecular weight of 266.09 g/mol . This compound is a key synthetic intermediate in medicinal chemistry, particularly valuable for constructing novel molecular scaffolds in drug discovery programs. Its structure incorporates both a bromoaryl group, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (such as Suzuki or Heck reactions), and a pyrrole carboxylic acid, which can be readily functionalized or used as a ligand in metal coordination chemistry . The primary research applications for this compound include its use as a precursor in the synthesis of more complex active pharmaceutical ingredients (APIs), investigation as a core structure in the development of kinase inhibitors, and serving as a building block for materials science research. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

3-(3-bromophenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C11H8BrNO2/c12-8-3-1-2-7(6-8)9-4-5-13-10(9)11(14)15/h1-6,13H,(H,14,15)

InChI Key

XQXMJXKBWCBUNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(NC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(3-bromophenyl)-1H-pyrrole-2-carboxylic acid

General Synthetic Strategy

The synthesis of 3-(3-bromophenyl)-1H-pyrrole-2-carboxylic acid typically involves constructing the pyrrole ring bearing the 3-(3-bromophenyl) substituent, followed by introduction or hydrolysis of the carboxylic acid group at the 2-position. Key approaches include:

  • Condensation of substituted phenyl diketones with aminomalonate esters or related precursors to form pyrrole-2-carboxylic acid esters, followed by hydrolysis to free acid.
  • Halogenation (bromination) of the phenyl ring or pyrrole intermediate to introduce the bromine substituent.
  • Use of condensing agents such as alkyl polyphosphates or strong bases to promote ring closure and ester hydrolysis.
  • Decarboxylation or solvolysis steps for functional group transformations.

Specific Synthetic Routes and Conditions

Condensation of 1-(3-bromophenyl)-1,3-butanedione with Aminomalonate Esters
  • Starting materials: 1-(3-bromophenyl)-1,3-butanedione and aminomalonate ester.
  • Condensing agent: Alkyl polyphosphate (e.g., ethyl polyphosphate).
  • Solvent: Often absolute ethanol or other aprotic solvents such as tetrahydrofuran or dimethylformamide.
  • Reaction conditions: Heating under reflux or controlled temperature (room temperature to boiling point of solvent).
  • Outcome: Formation of S-methyl-3-(3-bromophenyl)pyrrole-2-carboxylic acid esters.
  • Subsequent steps: Halogenation at the 4-position of the pyrrole ring if needed, followed by hydrolysis with strong alkali (e.g., sodium hydroxide) to yield the free acid.
Hydrolysis and Decarboxylation
  • Hydrolysis of the ester group to carboxylic acid is achieved by treatment with alkali hydroxides (NaOH, KOH) or inorganic acids (HCl, H2SO4).
  • Decarboxylation can be performed by heating the acid or ester under various conditions:
    • Inorganic bases or acids as catalysts.
    • Solvents such as water, lower aliphatic alcohols, glycerin, or high boiling solvents like benzoic acid.
    • Temperatures ranging from 60°C to 270°C depending on catalyst and solvent.
  • Decarboxylation can selectively remove carboxyl groups at certain positions, facilitating the synthesis of substituted pyrroles.

Alternative Route: Bromination of Pyrrole Intermediates

  • Bromination of the phenyl ring at the 3-position can be performed either on the starting phenyl diketone or on the pyrrole intermediate.
  • Reagents such as sulfuryl chloride or brominating agents in acetic acid at elevated temperatures (~60°C) are used.
  • Example: Ethyl 3-(2-nitro-3-chlorophenyl)-5-methylpyrrole-2-carboxylate brominated to ethyl 3-(2-nitro-3-chlorophenyl)-4-chloro-5-methylpyrrole-2-carboxylate with good yields.

Synthesis via Lithiation and Carboxylation (Advanced Method)

  • Pyrrole derivatives can be lithiated using butyllithium or lithium diisopropylamide (LDA) at low temperatures (-78°C).
  • The lithiated intermediate is then reacted with carbon dioxide to introduce the carboxylic acid group at the 2-position.
  • This method allows precise functionalization but requires strict temperature control and anhydrous conditions.
  • Example: 3-bromo-1-(3-chloro-2-pyridyl)pyrazole derivatives synthesized via this route demonstrate the applicability of lithiation-carboxylation to related heterocycles.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Temperature Solvent(s) Yield / Notes
Condensation 1-(3-bromophenyl)-1,3-butanedione + aminomalonate ester + alkyl polyphosphate RT to reflux Ethanol, THF, DMF Formation of pyrrole-2-carboxylic acid esters
Halogenation (bromination) Sulfuryl chloride in acetic acid ~60°C Acetic acid Good yields of brominated pyrrole esters
Hydrolysis NaOH, KOH, or HCl RT to reflux Water, alcohols Conversion of esters to free acids
Decarboxylation Heating with inorganic/organic base or acid, catalysts like copper powder 60-270°C Water, glycerin, alcohols Selective removal of carboxyl groups
Lithiation / Carboxylation Butyllithium or LDA, then CO2 -78°C Anhydrous solvents Precise 2-carboxylation, requires strict conditions

Analytical Data and Characterization

  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR signals characterize aromatic protons of the bromophenyl group and pyrrole ring protons.
    • ^13C NMR confirms the presence of carboxylic acid carbon (~160-170 ppm) and aromatic carbons.
  • Mass Spectrometry (MS):
    • High-resolution MS confirms molecular weight consistent with C11H8BrNO2 (approximate formula).
  • Melting Point:
    • Reported melting points vary depending on purity and substitution pattern but typically range around 200-250°C for related pyrrole carboxylic acids.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(3-Bromophenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can enhance binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Activity/Property Reference
3-(3-Bromophenyl)-1H-pyrrole-2-carboxylic acid 3-Br on phenyl C₁₁H₈BrNO₂ 266.09 Hypothetical tyrosinase inhibition* N/A
3-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid 4-Br on phenyl C₁₁H₈BrNO₂ 266.09 Intermediate in drug synthesis
3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid 3-OCH₃ on phenyl C₁₂H₁₁NO₃ 217.22 High solubility
Pineapple-derived pyrrole-carboxylic acid Complex glycosylation C₁₄H₁₇NO₉ 343.29 Tyrosinase inhibition (IC₅₀ <1 mM)

*Inferred from structural similarity to .

Discussion and Implications

The meta-bromophenyl substitution in 3-(3-bromophenyl)-1H-pyrrole-2-carboxylic acid likely enhances lipophilicity and steric bulk compared to para-substituted or non-halogenated analogs. This could improve membrane permeability in drug delivery but may reduce aqueous solubility. Positional isomers like the 4-bromo derivative are more commonly reported in synthetic pathways, suggesting that the 3-bromo variant may offer unique reactivity or binding profiles. Further studies comparing tyrosinase inhibition or antibacterial activity across these analogs are warranted.

Biological Activity

3-(3-Bromophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that has garnered attention due to its unique structural features, including a pyrrole ring and a bromophenyl substituent. This compound is characterized by the molecular formula C₁₁H₈BrNO₂ and a molecular weight of 266.09 g/mol. The presence of a carboxylic acid functional group enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound features:

  • Pyrrole Ring : A five-membered aromatic ring containing nitrogen, which contributes to the compound's biological activity.
  • Bromophenyl Group : The bromine atom enhances electrophilic properties, potentially influencing interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures to 3-(3-bromophenyl)-1H-pyrrole-2-carboxylic acid exhibit various biological activities, including:

  • Inhibition of Tyrosine Kinases : Similar compounds have shown the ability to inhibit tyrosine kinases, which are critical in cancer signaling pathways. This suggests that 3-(3-bromophenyl)-1H-pyrrole-2-carboxylic acid may possess similar inhibitory effects.
  • Anticancer Properties : The compound's structural analogs have been reported to induce apoptosis in cancer cells, highlighting its potential as an anticancer agent. For instance, pyrrole derivatives have demonstrated strong activity against Bcl-2 and Bcl-xL proteins, key regulators of apoptosis .

Case Study 1: Anticancer Activity

A study focusing on pyrrole derivatives revealed that modifications on the pyrrole core significantly enhance anticancer activity. Specifically, compounds structurally related to 3-(3-bromophenyl)-1H-pyrrole-2-carboxylic acid were evaluated for their ability to induce apoptosis in various cancer cell lines. The findings indicated that these compounds could effectively inhibit tumor growth and promote cell death through apoptotic pathways .

CompoundIC50 (µM)Mechanism of Action
Compound 321-2Bcl-2/Bcl-xL inhibition
JG-03-140.036Microtubule destabilization

Case Study 2: Anti-Tuberculosis Activity

Another investigation into pyrrole-based compounds identified their potential as anti-tuberculosis agents. Structure–activity relationship (SAR) studies indicated that certain modifications enhance efficacy against Mycobacterium tuberculosis. Compounds with similar frameworks showed promising results with MIC values below 0.016 μg/mL against drug-resistant strains .

CompoundMIC (µg/mL)Target Pathogen
Compound 1<0.016M. tuberculosis H37Rv
Compound 5<0.016Drug-resistant M. tuberculosis

The mechanisms underlying the biological activities of 3-(3-bromophenyl)-1H-pyrrole-2-carboxylic acid are still under investigation but may include:

  • Apoptosis Induction : Through modulation of Bcl-2 family proteins, leading to enhanced cell death in cancerous tissues.
  • Enzyme Inhibition : Targeting specific kinases involved in tumor proliferation and survival pathways.

Q & A

Basic: What synthetic strategies are commonly employed for preparing 3-(3-bromophenyl)-1H-pyrrole-2-carboxylic acid, and how are reaction conditions optimized?

Answer:
The synthesis typically involves coupling a bromophenyl moiety to a pyrrole-carboxylic acid scaffold. Key steps include:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 3-bromophenyl group onto the pyrrole ring.
  • Carboxylic acid functionalization via ester hydrolysis under acidic or basic conditions.
    Optimization focuses on:
  • Catalyst selection (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) to enhance coupling efficiency .
  • Temperature control (60–100°C) to balance reaction rate and side-product formation .
  • Solvent choice (e.g., DMF or THF) to improve solubility of intermediates .
    Post-synthesis, purity is verified via HPLC (>95%) and recrystallization in methanol/water mixtures .

Basic: Which analytical techniques are critical for confirming the structure and purity of 3-(3-bromophenyl)-1H-pyrrole-2-carboxylic acid?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm for the bromophenyl group; pyrrole protons at δ 6.5–7.0 ppm) .
    • ¹³C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons.
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~280.0 for C₁₁H₈BrNO₂) .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, though single-crystal growth may require slow evaporation in DMSO .

Advanced: How does the 3-bromophenyl substituent influence the compound’s electronic properties compared to other halogenated analogs?

Answer:
The electron-withdrawing bromine at the meta position:

  • Reduces electron density on the pyrrole ring, stabilizing the carboxylic acid group and enhancing acidity (pKa ~3.5–4.0) .
  • Increases lipophilicity (logP ~2.8), improving membrane permeability in biological assays compared to non-halogenated analogs .
    Comparative studies with para-bromophenyl or trifluoromethyl analogs show:
  • Meta substitution minimizes steric hindrance, allowing better interaction with planar biological targets (e.g., enzymes) .

Advanced: How can researchers address contradictions in spectral data during structural elucidation?

Answer:
Contradictions (e.g., unexpected peaks in NMR) may arise from:

  • Rotamers or tautomers : Use variable-temperature NMR to identify dynamic processes .
  • Residual solvents : Employ deuterated solvents and lyophilization to remove traces .
  • Byproducts : Utilize preparative TLC or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate impurities for further analysis .
    For ambiguous mass spectra, isotopic pattern analysis (e.g., Br’s 1:1 M/M+2 ratio) confirms bromine presence .

Advanced: What methodologies are used to evaluate the biological activity of this compound, and how do structural modifications alter its efficacy?

Answer:

  • Enzyme inhibition assays : Test against kinases or carboxylases using fluorescence-based substrates (IC₅₀ determination) .
  • Cellular uptake studies : Measure intracellular concentrations via LC-MS after treating cell lines (e.g., HeLa) .
    Structural modifications:
  • Methylation of the pyrrole nitrogen reduces hydrogen-bonding capacity, decreasing target affinity .
  • Replacing bromine with fluorine enhances metabolic stability but may reduce binding specificity .

Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?

Answer:

  • Docking simulations (AutoDock Vina) predict binding modes to proteins (e.g., COX-2 or EGFR).
  • QSAR models correlate substituent properties (Hammett σ, molar refractivity) with activity .
    For example:
  • Bulky substituents at the 5-position of pyrrole improve selectivity by occupying hydrophobic pockets .
  • Carboxylic acid bioisosteres (e.g., tetrazoles) maintain acidity while enhancing bioavailability .

Basic: What are the stability considerations for storing 3-(3-bromophenyl)-1H-pyrrole-2-carboxylic acid?

Answer:

  • Storage : -20°C under inert gas (argon) to prevent decarboxylation or bromine displacement.
  • Light sensitivity : Amber vials mitigate photodegradation .
  • Moisture control : Desiccants (silica gel) prevent hydrolysis of the carboxylic acid .

Advanced: How can researchers resolve low yields in the final coupling step of the synthesis?

Answer:
Low yields (<50%) may result from:

  • Incomplete deprotection : Use TFA for ester hydrolysis instead of harsh bases to preserve the pyrrole ring .
  • Catalyst poisoning : Pre-purify starting materials via flash chromatography to remove sulfur contaminants .
  • Side reactions : Add DMAP as a nucleophilic catalyst to accelerate acyl chloride formation in esterification steps .

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